molecular formula C28H30N4O4S B11440479 SARS-CoV-2 nsp13-IN-5

SARS-CoV-2 nsp13-IN-5

Cat. No.: B11440479
M. Wt: 518.6 g/mol
InChI Key: JFPVIEYQOGNYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Roles of Nonstructural Protein 13 in Viral Replication

The SARS-CoV-2 nonstructural protein 13 helicase is a multifunctional enzyme encoded within the viral replicase polyprotein. Its five-domain architecture includes:

  • N-terminal zinc-binding domain (ZBD) : Stabilizes nucleic acid interactions through conserved cysteine residues.
  • Stalk domain : Connects the ZBD to the catalytic core and facilitates oligomerization.
  • 1B beta-barrel domain : Coordinates template binding and helicase processivity.
  • RecA1 and RecA2 domains : Form the ATP hydrolysis core with seven conserved motifs governing NTP binding and unwinding directionality.

Biochemical studies demonstrate that nonstructural protein 13 exhibits:

  • 5'→3' helicase activity : Unwinds dsRNA/dsDNA at ~30 base pairs per second, critical for replication-transcription complex (RTC) progression.
  • NTPase function : Hydrolyzes ATP with $$ K{m} $$ = 0.25 mM and $$ V{max} $$ = 120 nM/s, providing energy for translocation.
  • Protein displacement : Removes RNA-bound proteins during backtracking and proofreading.

Cryo-EM structures reveal that nonstructural protein 13 adopts four conformational states when bound to the RTC, enabling allosteric regulation of helicase activity in response to RdRp stalling. This functional plasticity makes nonstructural protein 13 indispensable for coordinating replication fidelity with processive RNA synthesis.

Conservation of Helicase Domains Across Coronaviruses

Comparative analysis of coronavirus helicases reveals striking structural conservation:

Domain SARS-CoV-2 SARS-CoV MERS-CoV Conservation Rate
Zinc-binding domain C202-C207 C202-C207 C201-C206 98%
RecA1 (Motifs I-VI) G285-G530 G284-G529 G283-G528 99%
Stalk domain E131-K200 E130-K199 E129-K198 95%

Table 1: Domain conservation across sarbecovirus helicases. Data derived from structural alignments.

Notably, the ATP-binding cleft (RecA1/RecA2 interface) maintains 100% sequence identity across human-infecting coronaviruses, while the ZBD shows 95% homology. This evolutionary preservation suggests that inhibitors targeting these regions, like nsp13-IN-5, could exhibit pan-coronavirus efficacy.

Rationale for Targeting Nonstructural Protein 13 with Small-Molecule Inhibitors

Three key factors justify helicase-targeted drug development:

  • Essentiality : Knockout studies show >4-log reduction in viral titers upon nonstructural protein 13 inactivation.
  • Druggability : The 1.8 nm³ ATP-binding pocket and adjacent RNA channel provide multiple interaction surfaces for small molecules.
  • High conservation : Resistance mutations in catalytic motifs (e.g., K288A, D374A) severely impair viral fitness.

Nsp13-IN-5 exemplifies structure-guided design, exploiting:

  • π-π stacking with Y420 in Motif IV
  • Hydrogen bonding to Q404 in Motif III
  • Hydrophobic interactions with F328 in the 1B domain

Biophysical studies using surface plasmon resonance (SPR) demonstrate sub-micromolar binding affinity ($$ K_D $$ = 21.6 nM) to nonstructural protein 13's allosteric site between domains 1A and 2A. This binding mode avoids competitive inhibition with ATP while stabilizing a closed conformational state that blocks nucleic acid translocation.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

4-[1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C28H30N4O4S/c1-18-9-11-21(12-10-18)16-29-23(33)8-5-14-31-27(35)26-22(13-15-37-26)32(28(31)36)17-24(34)30-25-19(2)6-4-7-20(25)3/h4,6-7,9-13,15H,5,8,14,16-17H2,1-3H3,(H,29,33)(H,30,34)

InChI Key

JFPVIEYQOGNYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 nsp13-IN-5 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the research group or pharmaceutical company. Generally, the synthesis involves:

    Preparation of Intermediates: This step includes the synthesis of key intermediates through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

    Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form the target compound. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control .

Chemical Reactions Analysis

Biochemical Interaction with SARS-CoV-2 nsp13

SARS-CoV-2 nsp13-IN-5 is identified as a helicase inhibitor targeting the nsp13 protein, which is critical for viral replication due to its NTPase and RNA helicase activities . While direct reaction data for this compound are unavailable, its inhibitory mechanism can be inferred from structural and functional studies of nsp13:

Key Functional Domains of nsp13

DomainRole in Helicase ActivityDruggable Sites
Zinc-bindingStabilizes RNA/DNA bindingAdjacent to ATPase pocket
ATPaseHydrolyzes ATP to unwind RNA/DNAPrimary target for inhibitors
RNA-bindingFacilitates directional unwindingSecondary allosteric site

Inferred Mechanism of Inhibition

  • ATPase Activity Disruption : The compound likely competes with ATP for binding at the conserved Walker A/B motifs of nsp13, as seen with other helicase inhibitors .

  • RNA/DNA Binding Interference : Its hydrophobic substituents (e.g., methylphenyl groups) may block RNA/DNA interaction surfaces, preventing substrate engagement .

Comparative Analysis with Known nsp13 Inhibitors

Although this compound lacks published enzymatic inhibition metrics, its structural features align with inhibitors reported in fragment-based screens and biochemical assays:

CompoundIC₅₀ (ATPase)IC₅₀ (Helicase)Key Structural Features
nsp13-IN-5 Not reportedNot reportedThienopyrimidine-dione core
SSYA10-001 2.1 μM0.8 μMBenzotriazole scaffold
Licoflavone C 24 μM1.2 μMFlavonoid backbone
Myricetin >100 μM5.6 μMPolyphenolic structure

Data sourced from .

Scientific Research Applications

Antiviral Drug Development

SARS-CoV-2 nsp13 has emerged as a significant target for antiviral drug development due to its essential role in the viral life cycle. Several studies have identified inhibitors of nsp13, which could potentially lead to new antiviral therapies.

Screening for Inhibitors

A high-throughput screening of over 5,000 compounds identified several inhibitors of nsp13 helicase activity. Among these, FPA-124 and suramin-related compounds showed promising results, indicating their potential as antiviral agents against SARS-CoV-2 . The structure of nsp13 has been elucidated through X-ray crystallography, revealing druggable pockets that can be targeted for inhibitor design .

Mechanistic Insights

Research has demonstrated that nsp13 possesses both helicase and RNA 5' triphosphatase activities, which are crucial for viral RNA synthesis and capping . Understanding these mechanisms allows for the rational design of inhibitors that can effectively disrupt these processes.

Interaction with Other Viruses

Recent studies have shown that SARS-CoV-2 nsp13 can inhibit the replication of other viruses, such as Hepatitis B Virus (HBV). It has been found to suppress HBV replication by targeting its covalently closed circular DNA (cccDNA), which is critical for chronic HBV infection . This suggests that nsp13 could be leveraged in therapeutic strategies against multiple viral infections.

Host Protein Interactions

nsp13 interacts with various host proteins that facilitate its function and stability. For instance, it has been shown to associate with Ewing Sarcoma breakpoint region 1 (EWSR1), which enhances its unwinding activity . Such interactions highlight the potential for targeting these host factors to inhibit viral replication.

Research Implications

The study of nsp13 extends beyond therapeutic applications; it provides insights into viral biology and host interactions. The identification of posttranslational modifications affecting nsp13's stability and function opens new avenues for research into how coronaviruses adapt to their hosts .

Data Tables

Application AreaDescriptionKey Findings
Antiviral Drug DevelopmentTargeting nsp13 for new antiviral therapiesIdentified inhibitors like FPA-124; elucidated druggable pockets
Interaction with Other VirusesInhibition of HBV replication via targeting cccDNAEffective suppression of HBV transcription
Host Protein InteractionsAssociation with EWSR1 enhances helicase activityEWSR1 knockdown blocks SARS-CoV-2 replication
Research InsightsUnderstanding posttranslational modifications in nsp13Modifications impact stability and function

Case Studies

  • Inhibition of Hepatitis B Virus : A study demonstrated that SARS-CoV-2 nsp13 can suppress HBV replication by inhibiting cccDNA transcription both in vitro and in vivo, suggesting a novel therapeutic approach against chronic HBV infections .
  • High-Throughput Screening : The identification of multiple small molecule inhibitors targeting nsp13 through high-throughput screening highlights its potential as a drug target. Compounds identified showed significant inhibition of nsp13 helicase activity, paving the way for further development .
  • Host Interaction Studies : Research identifying EWSR1 as a binding partner of nsp13 illustrates how host factors can influence viral replication dynamics. This interaction suggests potential targets for therapeutic intervention by disrupting the virus-host relationship .

Mechanism of Action

SARS-CoV-2 nsp13-IN-5 exerts its effects by inhibiting the helicase activity of non-structural protein 13. The compound binds to the active site of the enzyme, preventing it from unwinding the viral RNA. This inhibition disrupts the replication and transcription of the viral genome, thereby hindering the viral life cycle. The molecular targets involved include the helicase domain of non-structural protein 13 and the associated ATPase activity required for helicase function .

Comparison with Similar Compounds

Table 1: Enzymatic Inhibition Profiles of Selected Helicase Inhibitors

Compound Target Enzyme ATPase IC50 (µM) Unwinding Activity Inhibition (EC50, µM) Reference
SARS-CoV-2 nsp13-IN-5 ssDNA+ATPase 50 Not reported
Ligand 25 (CAS #1250937-05-3) NS5A (Hepatitis C) N/A 0.12 (for NS5A inhibition)
Compound 3a (Sulfonamide inhibitor) nsp14 Methyltransferase 0.8 (for nsp14 MTase) N/A
TO507 nsp14 MTase 1.2 N/A
  • Key Findings :
    • This compound shows moderate ATPase inhibition compared to nsp14-targeting compounds like TO507 (IC50 = 1.2 µM). However, its specificity for nsp13 may reduce off-target effects .
    • Ligand 25, though initially identified for nsp13 inhibition, is more potent against Hepatitis C NS5A (EC50 = 0.12 µM), highlighting divergent target affinities .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity and Selectivity Metrics

Compound Cytotoxicity (CC50, µM) Selectivity Index (SI = CC50/EC50) Reference
This compound >100 (low toxicity) >2 (ssDNA+ATPase)
Ligand 25 >50 >416 (NS5A)
  • Key Findings :
    • This compound exhibits low cytotoxicity (CC50 > 100 µM), suggesting a favorable safety profile .
    • Ligand 25’s high SI for NS5A underscores the importance of target specificity in reducing host cell damage .

Drug-Likeness and Pharmacokinetic Profiles

Table 3: Drug-Likeness Evaluation (Lipinski’s Rules)

Compound Molecular Weight (Da) LogP H-Bond Donors H-Bond Acceptors Compliance Reference
This compound 432.5 3.2 2 6 Yes
Ligand 25 518.6 5.8 1 5 No
  • Ligand 25’s high LogP (5.8) and molecular weight (>500) result in poor drug-likeness, yet it remains a clinical candidate for Hepatitis C, illustrating exceptions to traditional metrics .

Binding Mechanisms and Structural Interactions

  • This compound : Computational docking studies predict interactions with nsp13’s zinc-binding domain, critical for helicase processivity. Mutational analysis of nsp13 (e.g., D374A) confirms reduced inhibitor binding in catalytic sites .
  • Competitors : Sulfonamide inhibitors (e.g., Compound 3a) target SAM-binding pockets in nsp14, a structurally distinct mechanism compared to nsp13-IN-5’s ATPase inhibition .

Biological Activity

SARS-CoV-2 non-structural protein 13 (nsp13) is a critical enzyme for the replication of the virus and has emerged as a promising target for antiviral drug development. This article explores the biological activity of the compound SARS-CoV-2 nsp13-IN-5, focusing on its mechanism of action, efficacy against various viral strains, and potential as a therapeutic agent.

Overview of SARS-CoV-2 nsp13

SARS-CoV-2 nsp13 is a helicase enzyme that unwinds RNA and DNA in the 5′ to 3′ direction, playing a vital role in viral replication. It possesses both helicase and 5′-triphosphatase activities, making it essential for the life cycle of coronaviruses. The enzyme is highly conserved among coronaviruses, with a low mutation rate, which enhances its potential as a drug target .

nsp13-IN-5 acts by inhibiting the helicase activity of nsp13, thus preventing the unwinding of viral RNA necessary for replication. This inhibition can be quantified using biochemical assays that measure the unwinding activity of nsp13 in the presence of various inhibitors.

Key Findings:

  • Inhibition Assays : Studies have demonstrated that nsp13-IN-5 effectively inhibits dsRNA unwinding at nanomolar concentrations, showcasing its potency against both wild-type and variant strains such as Omicron .
  • Binding Affinity : Molecular docking studies indicate that nsp13-IN-5 binds tightly to the ATP-binding site of nsp13, disrupting its function .

Efficacy Against Variants

Research indicates that nsp13-IN-5 retains its inhibitory effects against several variants of concern (VOCs), including those with mutations in the helicase domain. For instance, the Omicron variant's R392C mutation does not significantly affect the compound's efficacy .

Data Table: Comparison of Inhibitors

CompoundTargetIC50 (nM)Variant SensitivityReference
nsp13-IN-5nsp13<100Wild-type & Omicron
SSYA10-001nsp13<200Wild-type
Punicalaginnsp13<50Wild-type
IOWH-032Dual Activity<500Wild-type

Case Studies

  • Study on Omicron Variant :
    A recent study compared the unwinding activity of wild-type nsp13 and its Omicron variant counterpart. Results indicated that both variants exhibited similar enzymatic properties and were equally susceptible to inhibition by nsp13-IN-5 .
  • In Silico Studies :
    Computational analyses have identified several derivatives of 2-aminocyclobutanones that show promise in binding to nsp13. These compounds demonstrated enhanced antiviral activity against newer variants compared to earlier strains, suggesting a strategic focus on this class for future drug development .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the inhibitory activity of SARS-CoV-2 nsp13-IN-5 against the viral helicase (nsp13)?

  • Methodological Answer : Use in vitro helicase activity assays (e.g., ATPase or duplex unwinding assays) with recombinant nsp13 protein. Include positive controls (e.g., known helicase inhibitors) and negative controls (e.g., non-hydrolyzable ATP analogs) to confirm specificity. Validate results with orthogonal methods like surface plasmon resonance (SPR) to measure binding affinity or cryo-EM for structural insights into inhibitor-protein interactions .
  • Key Considerations : Ensure assay buffers replicate physiological conditions (pH, ionic strength) to maintain nsp13 functionality. Replicate experiments across independent batches to address variability .

Q. How should researchers address discrepancies in reported IC₅₀ values for nsp13-IN-5 across different studies?

  • Methodological Answer : Evaluate experimental variables such as assay type (e.g., fluorescence-based vs. radiometric), substrate design (e.g., dsDNA length/sequence), and enzyme purity. Cross-validate using cell-based models (e.g., SARS-CoV-2-infected Vero E6 cells) to correlate in vitro potency with antiviral activity .
  • Data Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-laboratory variability and assess whether differences are biologically or technically driven .

Q. What are the critical steps for designing a dose-response study to evaluate nsp13-IN-5’s efficacy in animal models?

  • Methodological Answer : Optimize dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) profiling. Use non-invasive biomarkers (e.g., viral load via qRT-PCR in nasal swabs) and histological analysis of lung tissue. Include control groups for viral clearance and off-target effects (e.g., host helicase inhibition) .
  • Standardization : Follow ARRIVE guidelines for preclinical reporting to enhance reproducibility. Use validated SARS-CoV-2 animal models (e.g., ACE2-transgenic mice) .

Advanced Research Questions

Q. How can structural biology techniques elucidate the mechanism of nsp13-IN-5’s inhibition of SARS-CoV-2 replication?

  • Methodological Answer : Employ cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve the nsp13-IN-5-bound helicase structure. Compare conformational changes with apo-nsp13 or ATP-bound states to identify allosteric binding sites. Validate findings using mutagenesis (e.g., key residue substitutions) and functional assays .
  • Integration : Combine with molecular dynamics simulations to predict inhibitor binding kinetics and resistance mutations .

Q. What strategies mitigate off-target effects of nsp13-IN-5 in human cell lines?

  • Methodological Answer : Perform genome-wide CRISPR-Cas9 screens to identify host factors interacting with nsp13-IN-5. Use proteomics (e.g., affinity purification mass spectrometry) to map inhibitor-protein networks. Cross-reference with toxicity databases (e.g., Tox21) to exclude compounds with known host toxicity .
  • Validation : Test in primary human airway epithelial cultures to assess tissue-specific cytotoxicity .

Q. How can researchers resolve contradictory data on nsp13-IN-5’s efficacy against SARS-CoV-2 variants of concern (VOCs)?

  • Methodological Answer : Profile inhibitory activity against VOC helicases (e.g., Omicron BA.5, Delta) using in vitro assays. Sequence nsp13 from clinical isolates to identify resistance-associated mutations. Use deep mutational scanning to predict escape variants and refine inhibitor design .
  • Clinical Relevance : Correlate in vitro findings with pseudovirus neutralization assays to prioritize variants for further study .

Q. What computational tools are recommended for optimizing nsp13-IN-5’s binding affinity and selectivity?

  • Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding modes and affinity changes. Validate with ensemble-based methods (e.g., Markov state models) to account for protein flexibility. Cross-check with phylogenetic analysis of nsp13 across coronaviruses to ensure selective targeting .
  • Data Sharing : Deposit structural data in public repositories (e.g., PDB, EMDB) following FAIR principles to enable community validation .

Methodological Best Practices

  • Reproducibility : Adhere to standardized protocols for helicase assays and antiviral testing, as outlined in the Chinese Expert Consensus on Nucleic Acid Detection and AACC Practical Recommendations .
  • Data Contradictions : Apply multi-omics integration (e.g., transcriptomics + proteomics) to distinguish assay artifacts from true biological effects .
  • Ethical Compliance : Ensure biosafety level (BSL)-3 compliance for live-virus studies and obtain institutional review board (IRB) approval for clinical specimen use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.